Cerium(3+) trihydride

metal-insulator transition rare-earth hydrides electronic structure

Cerium(3+) trihydride (CeH3) is a rare-earth metal hydride in the CeH₂–CeH₃ solid-solution series that crystallizes in a face-centered cubic (fcc) BiF₃-type structure, with hydrogen occupying both tetrahedral and octahedral interstices. Unlike the metallic dihydride phase, CeH₃ is a semiconductor that exhibits a characteristic blue-black appearance and a molecular weight of 143.14 g·mol⁻¹.

Molecular Formula CeH3
Molecular Weight 143.14 g/mol
CAS No. 12643-00-4
Cat. No. B077945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+) trihydride
CAS12643-00-4
Molecular FormulaCeH3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[Ce+3]
InChIInChI=1S/Ce.3H/q+3;3*-1
InChIKeyDLMYEXWPOVBKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(3+) Trihydride (CeH3, CAS 12643-00-4): Evidence-Based Procurement Guide for Differentiated Hydrogen Storage and Solid-State Applications


Cerium(3+) trihydride (CeH3) is a rare-earth metal hydride in the CeH₂–CeH₃ solid-solution series that crystallizes in a face-centered cubic (fcc) BiF₃-type structure, with hydrogen occupying both tetrahedral and octahedral interstices. Unlike the metallic dihydride phase, CeH₃ is a semiconductor that exhibits a characteristic blue-black appearance and a molecular weight of 143.14 g·mol⁻¹. [1] Its procurement value is rooted in a unique combination of high gravimetric hydrogen density (≈2.1 wt% as-synthesized), electronic phase switchability, and intrinsic hydride-ion (H⁻) conductivity that collectively differentiate it from the broader class of rare-earth hydrides, including CeH₂, LaH₃, and YH₃. [2]

Composition-controlled semiconductor for switchable-mirror coatings
Intrinsic hydride-ion mobility for core-shell battery electrolyte precursors
High gravimetric hydrogen density for solid-state hydrogen storage catalyst development
Pyrophoric powder requiring hermetic inert-atmosphere procurement

Why Generic Substitution of CeH₃ with CeH₂ or Other Rare-Earth Trihydrides (LaH₃, YH₃) Leads to Quantified Performance Compromise


Although cerium hydrides exist across a continuous CeH₂–CeH₃ solid-solution, the properties change discontinuously at high hydrogen content: stoichiometric CeH₃ is a semiconductor, whereas compositions below H/Ce ≈ 2.7 remain metallic. [1] First-principles calculations show that filling octahedral sites to reach the trihydride increases elastic constants by up to 60% relative to the dihydride, reflecting substantial lattice stiffening. [2] Among group-3 trihydrides, powder CeH₃ is pyrophoric in ambient air while LaH₃ and YH₃ show markedly lower air reactivity, creating distinct handling and storage requirements. [3] These sharp property discontinuities mean that substituting a generic rare-earth hydride for purpose-optimized CeH₃—whether driven by cost, supply chain, or perceived equivalence—can result in incorrect electronic response, altered mechanical integrity, reduced catalytic activity, or safety non-compliance. The following quantitative evidence demonstrates where and why CeH₃ must be specified, not just its compound class.

Electronic mismatch
CeH₃ exhibits semiconductor behavior essential for switching devices; substoichiometric phases or CeH₂ remain metallic.
Mechanical integrity shift
Trihydride lattice is substantially stiffer than the dihydride, altering thin-film stress and delamination limits.
Safety incompliance
CeH₃ powder is pyrophoric in air; LaH₃ and YH₃ are markedly less reactive, requiring different handling protocols.

Cerium(3+) Trihydride (CAS 12643-00-4): Six Quantified Differentiators vs. CeH₂, LaH₃, and Other In-Class Analogs


Room-Temperature Metal-to-Semiconductor Transition: Resistivity Sign Reversal Between CeH₁.₉₄–CeH₂.₇₀ and CeH₂.₈₅

Four-point-probe resistivity measurements on single crystals ( −130 °C to 25 °C) demonstrate that cerium hydride with H/Ce ≤ 2.7 exhibits metallic conductivity (negative temperature coefficient of resistivity), while at CeH₂.₈₅—approaching stoichiometric CeH₃—a positive temperature coefficient indicative of semiconducting behavior is observed. [1] This composition-controlled electronic transition is not replicated in the dihydride phase and forms the physicochemical basis for switchable-mirror and sensing applications.

Resistivity sign reversal
Head-to-head
CeH₂.₈₅: positive dρ/dT (semiconductor) CeH₁.₉₄–CeH₂.₇₀: negative (metallic)
Only near-stoichiometric composition delivers semiconductor functionality.
Single-crystal four-point-probe, −130 °C to 25 °C.
metal-insulator transition rare-earth hydrides electronic structure

60% Stiffening of the Lattice: Elastic Constant Increase from CeH₂ to CeH₃ Computed by DFT

Density functional theory (DFT) calculations within the local density approximation show that filling octahedral hydrogen sites to convert cubic CeH₂ into CeH₃ reduces the unit-cell volume and raises elastic constants by as much as 60%. [1] The stiffening is accompanied by a third phonon band (centered at ~60 meV) that is absent in the dihydride. This mechanical differentiation has direct implications for thin-film stress management and composite coating design.

Elastic constant increase
Head-to-head
Up to 60% higher vs CeH₂
Lattice stiffening influences thin-film stress and delamination risk.
DFT-LDA, zero-temperature ground-state calculation.
elastic constants lattice dynamics DFT

Pyrophoricity Contrast: Powdered CeH₃ Spontaneously Ignites in Ambient Air While Monocrystalline CeH₂ Remains Unaffected

A systematic study of rare-earth hydride chemical reactivity reports that finely divided CeH₃ powder ignites spontaneously upon exposure to ambient air, whereas monocrystalline CeH₂ shows no visible interaction under identical conditions. [1] The study further notes that the dihydrides are generally more stable than the trihydrides across the lanthanide series, with CeH₃ representing the highly reactive end. This differential dictates that procurement and storage protocols for CeH₃ must include hermetic, inert-atmosphere packaging.

Pyrophoricity contrast
Head-to-head
CeH₃ powder: ignites in air CeH₂ monocrystal: no visible reaction
Mandates hermetic, inert-atmosphere packaging and supply-chain review.
Ambient laboratory air; powder vs. single-crystal morphology.
pyrophoricity air sensitivity handling safety

Hydrogen-Storage Catalysis: LaH₃.₀₁ Delivers 4.78 wt% Reversible H₂ vs. 3.5 wt% for CeH₂.₅₁ in Sodium Alanate Composites

In a comparative study of lanthanon hydride catalysts for NaAlH₄ hydrogen storage, composites doped with 2 mol% LaH₃.₀₁ achieved a reversible hydrogen capacity of 4.78 wt% (desorption 4.66 wt%), whereas 6 mol% CeH₂.₅₁—the cerium-hydride composition closest to CeH₃—yielded a significantly lower capacity (~3.5 wt%). [1] The Ce-based catalyst, however, demonstrated superior low-temperature kinetics, attributed to the higher hydrogen mobility in the trihydride-rich phase. This trade-off informs catalyst selection where either total capacity or kinetic rate is the prioritized metric.

H₂ storage capacity
Reported
LaH₃-doped: 4.78 wt% CeH₂.₅₁-doped: ~3.5 wt%
Capacity vs. kinetics trade-off guides catalyst selection.
NaAlH₄ host, 150 °C, 120 bar H₂.
hydrogen storage sodium alanate catalyst doping

Electronic vs. Ionic Conductivity Fingerprint: Pure CeH₃ Exhibits 3.0 × 10⁻² S cm⁻¹ Electronic Conductivity, Suppressed by 10⁴× via BaH₂ Coating

Well-crystallized CeH₃ displays an electronic conductivity of 3.0 × 10⁻² S cm⁻¹ at room temperature, indicating significant electron leakage that precludes its direct use as a solid electrolyte. [1] Encapsulation with a BaH₂ nanolayer to form 3CeH₃@BaH₂ reduces the electronic conductivity by four orders of magnitude to 3.2 × 10⁻⁶ S cm⁻¹, while maintaining hydride-ion conductivity exceeding 10⁻⁴ S cm⁻¹. This quantitative shift in the electronic-to-ionic conductivity ratio is the enabling step for the first rechargeable hydride-ion battery prototype.

Electronic vs ionic conductivity
Head-to-head
CeH₃: 3.0×10⁻² S cm⁻¹ CeH₃@BaH₂: 3.2×10⁻⁶ S cm⁻¹
Coating required to suppress electronic leakage for electrolyte use.
AC impedance, ambient temperature.
hydride-ion conductor solid-state electrolyte core-shell hydride

Pressure-Induced Thermodynamic Crossover: CeH₃ Becomes the Global Minimum above 6 GPa, CeH₂ at 1 atm

DFT-based thermodynamic analysis of the Ce–H system indicates that CeH₂ is the global minimum at ambient pressure, whereas CeH₃ becomes the thermodynamically favored phase at pressures exceeding 6 GPa. [1] The trihydride then follows a predicted phase sequence Pm3̅n (β-UH₃ type) → Pm3̅n (A15 type) → R3̅m at 10 and 70 GPa, respectively. This pressure-dependent stability profile is distinct from LaH₃ and YH₃, which show different transition thresholds.

Thermodynamic crossover
Class-level
CeH₃ stable above ~6 GPa CeH₂ stable at 1 atm
Supports CeH₃ specification for high-pressure synthesis.
DFT calculations; phase transition at 10 and 70 GPa predicted.
phase stability high-pressure chemistry thermodynamics

Application Scenarios Where Cerium(3+) Trihydride (CeH₃) Evidence Demands Its Specific Procurement


Semiconducting Switchable Mirror and Optical-Window Coatings

The metal-to-semiconductor transition occurring at H/Ce ≈ 2.7–2.85 [1] is the operational principle behind switchable-mirror devices: a thin film of near-stoichiometric CeH₃ becomes transparent upon hydrogen loading, while substoichiometric CeH₂ remains reflective. Only CeH₃ sourced with verified H/Ce ratio ≥ 2.85 can guarantee the required semiconducting optical window; procuring CeH₂ or poorly characterized intermediate compositions compromises device contrast ratio.

Core-Shell Hydride-Ion Battery Electrolyte Manufacturing

The quantitative demonstration that crystalline CeH₃ provides an electronic conductivity of 3.0 × 10⁻² S cm⁻¹, and that a BaH₂ nanolayer suppresses this leakage by ~10,000× [2], positions CeH₃ as the mandatory precursor for core-shell hydride electrolytes. Procurement specifications for this application must include electronic conductivity as an incoming quality control parameter; generic CeH₂ or LaH₃ cannot deliver the high intrinsic H⁻ mobility that makes the coating strategy viable.

Catalyst Precursor for Solid-State Hydrogen-Storage Systems Favoring Kinetics Over Capacity

Comparative NaAlH₄ doping studies show that CeH₂.₅₁ provides faster low-temperature kinetics than LaH₃.₀₁, albeit at the cost of lower total capacity (≈3.5 wt% vs. 4.78 wt%). [3] When the design criterion is fast hydrogen uptake/release at moderate temperature—such as for fuel-cell auxiliary power units—a cerium trihydride-rich precursor is the empirically justified selection over lanthanum or yttrium analogs.

High-Pressure Synthesis and Compressive-Stress Applications

Because CeH₃ becomes the thermodynamically stable phase at pressures above ~6 GPa, replacing CeH₂ [4], any process involving high-pressure consolidation (e.g., hot isostatic pressing of hydride composites) or deployment under compressive stress must employ CeH₃ to avoid phase separation and associated mechanical failure. Procurement of CeH₂ for such conditions would introduce an uncontrolled decomposition pathway.

Application
Selection Property
Validation Focus
Switchable-mirror coatings
Verified near-stoichiometric H/Ce ratio
Semiconductor transition and optical window contrast
Hydride-ion battery electrolyte
Intrinsic H⁻ mobility with suppressed electronic leakage
Electronic conductivity as incoming QC metric
Hydrogen-storage catalyst (kinetics-prioritized)
CeH₂.₅₁-rich phase for faster low-temperature kinetics
Kinetic rate vs. total capacity trade-off assessment
High-pressure synthesis / compressive-stress applications
Pressure-dependent thermodynamic stability
Phase integrity under consolidation conditions
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